molecular formula C17H16N4O5S B2920129 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034354-24-8

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2920129
CAS No.: 2034354-24-8
M. Wt: 388.4
InChI Key: NDFOZMZXVFYAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]oxazole core substituted with a sulfonamide group at the 5-position. The ethyl linker connects the oxazole to a pyrazole ring bearing a furan-3-yl substituent at the 4-position. The 3-methyl group on the oxazole and the furan-pyrazole moiety contribute to its unique electronic and steric profile.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-20-15-8-14(2-3-16(15)26-17(20)22)27(23,24)19-5-6-21-10-13(9-18-21)12-4-7-25-11-12/h2-4,7-11,19H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFOZMZXVFYAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-yl pyrazole intermediate. This is followed by the formation of the benzo[d]oxazole core via cyclization reactions. The final step involves the sulfonation to introduce the sulfonamide functional group.

  • Industrial Production Methods: Industrial production of this compound is often scaled up from laboratory procedures. It may involve optimization of reaction conditions, such as temperature, pressure, and solvent systems, to improve yield and purity. The use of catalytic agents and continuous flow reactors can further enhance efficiency and scalability.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes a variety of chemical reactions, including:

    • Oxidation: The furan ring can be susceptible to oxidation, forming furanyl derivatives.

    • Reduction: Reduction reactions can modify the pyrazole and oxazole rings, leading to hydrogenated analogs.

    • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrazole positions, allowing for structural modifications.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation), hydrogen gas with palladium on carbon (for reduction), and halogens (for substitution) are commonly employed. Reaction conditions vary but often include organic solvents like dichloromethane, methanol, and acetonitrile, and temperatures ranging from -78°C to room temperature.

  • Major Products: The reactions yield a range of derivatives, depending on the specific conditions and reagents used. Major products include furanyl derivatives, hydrogenated pyrazole analogs, and substituted benzoxazole compounds.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide finds extensive use in scientific research due to its structural versatility and biological activity.

  • Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules. Its unique functional groups make it valuable for exploring new chemical reactions and developing novel compounds.

  • Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and DNA.

  • Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where sulfonamide drugs are relevant

  • Industry: Employed in the development of specialty chemicals and materials, including pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is multifaceted and depends on the specific context of its use.

  • Molecular Targets: The compound interacts with various molecular targets, such as enzymes and receptors, by forming stable complexes. It may act as an inhibitor or modulator of enzyme activity, particularly those involved in metabolic pathways.

  • Pathways Involved: It influences pathways related to cell signaling, metabolic regulation, and gene expression. By binding to specific proteins or nucleic acids, it can alter the physiological processes at the cellular level.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Structural Differences
Target Compound Not provided Not provided Furan-3-yl, pyrazole, benzooxazole-sulfonamide Reference structure for comparison
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide C₁₈H₁₇N₃O₅S₂ ~427.47 Thiophene-2-yl, hydroxy group Thiophene replaces pyrazole; additional hydroxyl group
Ethyl 1-(3-methyl-2-oxo-benzo[d]oxazol-6-yl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylate C₁₅H₁₃N₃O₆ 331.29 Pyrimidine-dione, ethyl ester Benzooxazole linked to pyrimidine; no sulfonamide
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide C₁₇H₂₀N₆O₃S 388.4 Imidazo[1,2-b]pyrazole, trimethylpyrazole Furan-2-yl; fused imidazo-pyrazole system
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₈H₂₂F₂N₆O₄S 589.1 Fluorinated chromen-4-one, pyrazolo[3,4-d]pyrimidine Chromenone core; fluorinated aromatic rings

Electronic and Bioactive Properties

  • Furan vs.
  • Sulfonamide Positioning : The target compound’s sulfonamide is directly attached to the benzooxazole, unlike the compound, where it is linked to a trimethylpyrazole. This positioning could influence hydrogen-bonding interactions in biological targets .
  • Fluorine Effects: The fluorinated chromenone in demonstrates how halogenation enhances binding affinity in enzyme inhibition, suggesting that similar modifications to the target compound’s furan or pyrazole could optimize bioactivity .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a complex structure that includes:

  • Furan ring : Contributes to its interaction with biological targets.
  • Pyrazole ring : Known for its pharmacological properties.
  • Benzo[d]oxazole moiety : Implicated in various biological activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, which may include enzymes and receptors involved in various signaling pathways. The presence of the sulfonamide group is particularly notable, as it often enhances binding affinity to target proteins, potentially leading to inhibition or activation of critical biological pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing furan rings have shown promising inhibitory effects against viral proteases. A study indicated that compounds with furan moieties exhibited IC50 values as low as 0.87 μM against Zika virus protease (ZVpro), suggesting a strong correlation between the furan structure and antiviral potency .

Anticancer Activity

The compound's structural components are also linked to anticancer properties. Research on benzo[b]furan derivatives has demonstrated significant antiproliferative effects across various cancer cell lines. For example, certain derivatives showed up to a tenfold increase in potency compared to standard drugs like Combretastatin-A4 . This suggests that this compound may possess similar anticancer activity.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymatic activities. Inhibition studies have shown that compounds with similar structural motifs can exhibit low nanomolar binding affinities for Rho-associated protein kinases (ROCKs), which play crucial roles in cytoskeletal dynamics and cellular signaling . The synthesized derivatives demonstrated IC50 values significantly lower than existing ROCK inhibitors, indicating a potential for therapeutic applications in diseases where ROCK is implicated.

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 Value
Furan derivativesInhibition of Zika virus protease0.87 μM
Benzo[b]furan derivativesAntiproliferative against cancer cell linesUp to 10-fold increase compared to CA-4
Pyrazole-containing compoundsROCK inhibition< 2 nM

Q & A

Q. What are effective synthetic routes for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?

  • Methodological Answer : The synthesis involves multi-step procedures, starting with the formation of the pyrazole core. A typical approach includes:

Condensation : Reacting furan-3-carbaldehyde with hydrazine derivatives to form the pyrazole ring.

Sulfonamide Coupling : Introducing the sulfonamide group via nucleophilic substitution using 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride.

Alkylation : Attaching the ethyl linker to the pyrazole nitrogen using K₂CO₃ in DMF as a base and solvent .
Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by NMR and MS.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • X-ray Crystallography : Resolves the 3D molecular structure, confirming bond angles and supramolecular interactions (e.g., hydrogen bonding in cocrystals) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., furan protons at δ 7.2–7.8 ppm, pyrazole NH at δ 8.1 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, oxazole C=O at ~1700 cm⁻¹) .

Q. How can the purity of the synthesized compound be optimized during purification?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95% purity).
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for analytical purity checks.
  • TLC Monitoring : Track reaction progress using silica plates with UV visualization .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this sulfonamide derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:
  • Electron Density Maps : Highlight nucleophilic (furan oxygen) and electrophilic (sulfonamide sulfur) sites.
  • Frontier Molecular Orbitals (FMOs) : Determine HOMO-LUMO gaps (~4.2 eV), correlating with reactivity in electrophilic substitutions .
  • Docking Studies : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfonamide’s hydrogen-bonding capacity .

Q. What are the mechanistic insights into palladium-catalyzed steps involved in forming the pyrazole ring?

  • Methodological Answer : Palladium-catalyzed reductive cyclization (e.g., using Pd(OAc)₂ and formic acid) proceeds via:

Nitroarene Activation : Reduction of nitro groups to amines, forming intermediates for cyclization.

Cyclization : Intramolecular C–N bond formation to generate the pyrazole core.

Byproduct Analysis : Monitor CO release (from formic acid) via gas chromatography to optimize catalytic efficiency .

Q. How does the presence of the furan and pyrazole moieties influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Furan Ring : Electron-rich oxygen enhances electrophilic aromatic substitution (e.g., nitration at the 2-position).
  • Pyrazole Nitrogen : Acts as a weak base, facilitating alkylation (e.g., with ethyl bromoacetate in DMF/K₂CO₃) .
  • Sulfonamide Group : Stabilizes transition states in SN2 reactions via electron-withdrawing effects, as shown in kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.